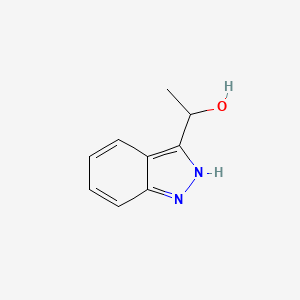

1H-Indazole-3-methanol, alpha-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2H-indazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(12)9-7-4-2-3-5-8(7)10-11-9/h2-6,12H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINUIWMDVXUDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C=CC=CC2=NN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98952-79-5 | |

| Record name | 1-(1H-indazol-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Indazole 3 Methanol, Alpha Methyl and Analogous Derivatives

Classical Approaches to the Indazole Ring System Formation

The construction of the indazole (or benzopyrazole) scaffold is a cornerstone of heterocyclic chemistry, with several classical methods having been established over the years. These foundational strategies primarily rely on diazotization and cyclization reactions.

Diazotization reactions represent one of the earliest and most versatile methods for indazole synthesis. This approach typically involves the formation of a diazonium salt from an ortho-substituted aniline (B41778) derivative, which then undergoes an intramolecular cyclization to form the bicyclic indazole ring.

Key historical methods include:

From o-Toluidine (B26562) : The diazotization of o-toluidine with sodium nitrite (B80452) (NaNO₂) in acetic acid prompts a ring closure that incorporates the methyl group to yield the 1H-indazole core. chemicalbook.com

From Isatin (B1672199) : 1H-Indazole-3-carboxylic acid, a crucial precursor for C-3 functionalized indazoles, can be prepared from isatin. The process involves the ring-opening of isatin in an alkaline solution to form an aminophenylglyoxylic acid, followed by diazotization and a subsequent reductive cyclization. chemicalbook.com

From Anthranilic Acid : The diazonium salt generated from o-aminobenzoic acid can undergo reductive cyclization with aqueous sodium sulfite (B76179) (Na₂SO₃) to afford 1H-indazole. chemicalbook.com

From o-Alkynylanilines : A diazotization-cyclization protocol has also been effectively applied to o-alkynylanilines to produce 3-substituted 1H-indazoles. chemicalbook.com

A more recent metal-free approach leverages the reaction between aryldiazonium salts and diazo compounds. researchgate.netnih.gov This "donor/acceptor diazo activation strategy" proceeds through a diazenium (B1233697) intermediate that cyclizes to furnish indazoles in high yields under mild conditions. researchgate.netnih.gov

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| o-Toluidine | NaNO₂, Acetic Acid | Diazotization followed by ring closure involving the methyl group. | chemicalbook.com |

| Isatin | 1. Alkali 2. Diazotization 3. Reduction | Ring opening, diazotization, and reductive cyclization to form 1H-indazole-3-carboxylic acid. | chemicalbook.com |

| Anthranilic Acid | 1. NaNO₂, HCl 2. Na₂SO₃ | Formation of a diazonium salt followed by reductive cyclization. | chemicalbook.com |

| Aryldiazonium Salts | Diazo Compounds | Metal-free condensation and cyclization via a diazenium intermediate. | researchgate.netnih.gov |

Beyond diazotization, a variety of cyclization strategies have been developed to construct the benzopyrazole nucleus, often offering alternative pathways to access diverse indazole derivatives.

Condensation-Cyclization : A straightforward method involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648), leading to the formation of 1H-indazoles upon heating. chemicalbook.com Similarly, an operationally simple one-pot synthesis of 2H-indazoles has been reported from ortho-nitrobenzaldehydes and various amines via a condensation–Cadogan reductive cyclization promoted by tri-n-butylphosphine. acs.org

[3+2] Cycloaddition : The reaction of benzynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, with diazo compounds provides a direct and efficient route to a wide array of substituted indazoles. orgsyn.orgorganic-chemistry.org This reaction proceeds under mild conditions and can lead to 1H- or 3H-indazoles depending on the substituents. orgsyn.org N-tosylhydrazones can also serve as precursors for the in situ generation of diazo compounds in this cycloaddition. organic-chemistry.org

Intramolecular C-H Amination : Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a pathway to 1H-indazoles. nih.gov Other methods utilize oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) or silver(I) salts to mediate the intramolecular oxidative C-H amination of arylhydrazones. nih.govnih.gov

Targeted Synthesis of 1H-Indazole-3-Methanol Derivatives

Once the indazole ring is formed, attention turns to the specific elaboration of the C-3 substituent to arrive at the target structure.

Functional Group Interconversion (FGI) is a critical strategy in multi-step synthesis, involving the conversion of one functional group into another without altering the carbon skeleton. youtube.com For the synthesis of 1H-indazole-3-methanol derivatives, a common and logical precursor is an ester, such as methyl 1H-indazole-3-carboxylate.

This ester can be synthesized by treating 1H-indazole-3-carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or with thionyl chloride in methanol. chemicalbook.comjocpr.com The resulting methyl 1H-indazole-3-carboxylate is a stable, crystalline solid that serves as an excellent substrate for further modification. nih.gov

The crucial FGI step is the reduction of the C-3 ester to the primary alcohol, 1H-indazole-3-methanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. fiveable.me

To obtain the direct precursor for the alpha-methyl moiety introduction, 1H-indazole-3-carbaldehyde, the C-3 ester can be reduced under carefully controlled conditions, for instance, using diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, the primary alcohol (1H-indazole-3-methanol) can be oxidized to the aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

The introduction of the alpha-methyl group to form the secondary alcohol, 1H-Indazole-3-methanol, alpha-methyl-, is most directly accomplished by the addition of a methyl nucleophile to the carbonyl group of 1H-indazole-3-carbaldehyde. The reaction of the aldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, followed by an aqueous workup, yields the desired product.

This standard addition reaction produces a new stereocenter at the alpha-carbon, resulting in a racemic mixture of (R)- and (S)-1-(1H-indazol-3-yl)ethanol. Achieving stereoselectivity, the preferential formation of one enantiomer over the other, requires more advanced techniques. Strategies for stereoselective addition to carbonyls include the use of chiral reducing agents, the incorporation of a chiral auxiliary into the indazole substrate, or the use of a chiral catalyst to direct the approach of the methyl nucleophile.

Modern Catalytic and Regioselective Synthesis Techniques

Modern synthetic chemistry has increasingly focused on the development of catalytic and highly regioselective methods to improve the efficiency, atom economy, and environmental profile of chemical transformations.

Rhodium(III)-Catalyzed C–H Activation : An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been developed via the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, representing a formal [4+1] annulation. acs.org

Acid-Catalyzed N²-Alkylation : A novel, metal-free protocol using triflic acid (TfOH) as a catalyst enables the highly regioselective N²-alkylation of indazoles with diazo compounds, affording N²-alkylated products with excellent functional group tolerance. rsc.org

Thermodynamically Controlled N¹-Alkylation : A selective and scalable synthesis of N¹-alkyl indazoles has been developed, where selectivity is dictated by thermodynamics rather than kinetics. rsc.org This method is practical for large-scale manufacturing and avoids the formation of N²-alkyl isomers. rsc.org

Metal-Free Direct Halogenation : The direct C–H halogenation of 2H-indazoles can be achieved using N-halosuccinimides (NCS or NBS). rsc.org This method allows for the selective synthesis of mono-, poly-, and even hetero-halogenated indazoles by adjusting the reaction conditions, offering an environmentally friendly alternative to traditional methods. rsc.org

| Technique | Catalyst/Reagent | Description | Selectivity | Reference |

|---|---|---|---|---|

| C–H Activation / Annulation | Rhodium(III) complex | [4+1] annulation of azobenzenes and aldehydes. | Regioselective for N-aryl-2H-indazoles. | acs.org |

| N-Alkylation | Triflic acid (TfOH) | Metal-free alkylation of indazoles with diazo compounds. | Highly regioselective for N² position. | rsc.org |

| N-Alkylation | Thermodynamic Control | Selective synthesis of unfunctionalised N¹-alkyl indazoles. | Highly selective for N¹ position. | rsc.org |

| Direct Halogenation | N-Halosuccinimide (NBS/NCS) | Metal-free C–H halogenation of 2H-indazoles. | Regioselective for mono- or poly-halogenation. | rsc.org |

Transition-Metal-Catalyzed C-H Functionalization Strategies

Transition-metal-catalyzed C-H activation has become a powerful tool for the efficient construction of functionalized indazoles. mdpi.com These methods offer high atom economy and allow for the direct formation of C-C and C-N bonds, streamlining synthetic sequences. bloomtechz.com

Rhodium and copper co-catalyzed systems have been employed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes. nih.gov This approach proceeds through a rhodacycle intermediate formed by C-H activation, followed by migratory insertion of the nitroso group to form the indazole ring. nih.gov Similarly, rhodium(III)-catalyzed C-H functionalization of azobenzenes with aldehydes provides a direct route to N-aryl-2H-indazole derivatives. nih.gov

Palladium catalysis is also prominent in indazole synthesis. For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov Another key strategy involves the Suzuki coupling of 3-iodoindazoles with various arylboronic acids, catalyzed by palladium complexes like Pd(PPh₃)₄, to yield 3-aryl-1H-indazoles. mdpi.com This highlights a C-H functionalization precursor strategy, where an initial C-H iodination at the C3-position enables subsequent metal-catalyzed cross-coupling reactions. mdpi.com

Cobalt catalysis offers another avenue. For example, a Co(III)/Cu(II) catalyzed system has been used to synthesize 1H-indazoles via C-H activation. nih.gov The versatility of these transition-metal-catalyzed reactions allows for the introduction of a variety of functional groups, which can be precursors to the alpha-methyl-methanol moiety. mdpi.comnih.gov

Table 1: Examples of Transition-Metal-Catalyzed Indazole Synthesis

| Catalyst System | Reactants | Product Type | Yield | Ref |

|---|---|---|---|---|

| [Cp*RhCl₂]₂ / AgSbF₆ / Zn(OAc)₂ | Phenylhydrazines, 1-Alkynylcyclobutanols | 1H-Indazole derivatives | Moderate to Good | mdpi.com |

| Rhodium / Copper | Imidate esters, Nitrosobenzenes | 1H-Indazoles | Good | nih.govnih.gov |

| Pd(PPh₃)₄ | 3-Iodoindazole, Arylboronic acids | 3-Aryl-1H-indazoles | Excellent | mdpi.com |

| [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ | Azobenzenes, Aldehydes | 2H-Indazoles | Moderate to Excellent | nih.gov |

Regioselective N-Alkylation and C-Substitution Approaches

Controlling regioselectivity is paramount in the synthesis of indazole derivatives, as alkylation can occur at either the N1 or N2 position, leading to different isomers. nih.govbeilstein-journals.org

Regioselective N-Alkylation: The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2-substituted products. beilstein-journals.org The final isomeric ratio is highly dependent on reaction conditions, including the base, solvent, and the electronic properties of the indazole ring substituents. nih.govnih.gov A widely adopted protocol for achieving high N1 selectivity involves using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net This method has proven effective for a range of C3-substituted indazoles, including those with carboxymethyl and carboxamide groups, affording over 99% N1 regioselectivity. nih.govnih.gov The steric and electronic effects of substituents on the indazole ring play a crucial role; for example, electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, can confer excellent N2 regioselectivity. nih.govresearchgate.net Conversely, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) often leads to mixtures of N1 and N2 isomers. beilstein-journals.org

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substituent | Base / Solvent | Alkylating Agent | N1:N2 Ratio | Ref |

|---|---|---|---|---|

| 3-Carboxymethyl | NaH / THF | Alkyl bromide | >99% N1 | nih.gov |

| 3-tert-Butyl | NaH / THF | Alkyl bromide | >99% N1 | nih.gov |

| C7-NO₂ | NaH / THF | Alkyl bromide | Excellent N2 (≥96%) | nih.govresearchgate.net |

| 5-Bromo-3-carboxylate | K₂CO₃ / DMF | Methyl iodide | 44% N1, 40% N2 | beilstein-journals.org |

| Unsubstituted | Cs₂CO₃ / DMF | Various | 50-95% Yield (N1) | researchgate.net |

C-Substitution Approaches: Functionalization at the carbon atoms of the indazole ring is essential for introducing the desired side chains. C3-substitution is particularly relevant for the target molecule. A common method involves the direct iodination of the indazole at the C3 position using iodine and potassium hydroxide, creating a versatile intermediate. mdpi.com This 3-iodoindazole can then undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to install carbon-based substituents. mdpi.com

Multi-Component and One-Pot Synthetic Routes

Multi-component and one-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such strategies have been developed for the construction of the indazole nucleus.

One notable approach is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from ortho-iodobenzyl bromides and a protected hydrazine, which provides moderate to good yields (55-72%). mdpi.com Another strategy involves the three-component condensation of an aldehyde, phthalhydrazide, and a dimedone derivative, catalyzed by tetrabutylammonium (B224687) bromide (TBAB) and cesium carbonate, to produce 2H-indazole[2,1-b]phthalazine-triones at room temperature. researchgate.net While not directly yielding the target molecule, these methods demonstrate the power of multi-component reactions to rapidly build complex indazole-based scaffolds. researchgate.net

A practical one-pot procedure for synthesizing 1H-indazole-3-carboxylic acid esters involves the reduction of 2-nitrophenylacetic acid derivatives, followed by diazotization and cyclization. semanticscholar.org For instance, a methyl 2-aminophenylacetate derivative can be treated with acetic anhydride (B1165640) and then sodium nitrite in acetic acid to yield methyl 1H-indazole-3-carboxylate in a single pot. semanticscholar.org This ester can then be further manipulated to introduce the alpha-methyl group.

Derivatization Strategies from 1H-Indazole-3-Methanol Precursors

Once the core structure of 1H-indazole-3-methanol or a suitable precursor like 1H-indazole-3-carboxylic acid is synthesized, further modifications can be made to the side chain.

Esterification and Amidation at the Methanol Moiety

Derivatization commonly proceeds from 1H-indazole-3-carboxylic acid, a key precursor. The carboxylic acid can be synthesized in high yield by the hydrolysis of its corresponding ester, such as methyl 1H-indazole-3-carboxylate. semanticscholar.org

Esterification: The synthesis of ester derivatives, such as methyl 1H-indazole-3-carboxylate, is typically achieved by reacting 1H-indazole-3-carboxylic acid with methanol in the presence of an acid catalyst or by using a methylating agent on the acid itself. semanticscholar.orgjocpr.com

Amidation: Amide derivatives are readily prepared from the carboxylic acid or its activated forms. For example, 1H-indazole-3-carboxylic acid can be coupled with various amines or hydrazines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net A common route to amides involves first converting the carboxylic acid to its hydrazide. This is done by reacting the methyl ester of 1H-indazole-3-carboxylic acid with hydrazine hydrate (B1144303) in ethanol (B145695) under reflux. jocpr.com The resulting 1H-indazole-3-carboxylic acid hydrazide can then be coupled with various substituted aryl acids to afford a wide range of N'-acyl-1H-indazole-3-carbohydrazide derivatives. jocpr.com This approach has been used to generate libraries of potent PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold. nih.gov

Transformations Involving the Alpha-Methyl Hydroxyl Group

The secondary alcohol of the alpha-methyl-methanol group is a versatile functional handle for further chemical transformations. While specific literature on the derivatization of 1H-Indazole-3-methanol, alpha-methyl- is sparse, the reactivity can be inferred from standard alcohol chemistry.

A primary transformation would be the oxidation of the secondary alcohol to the corresponding ketone, 1-(1H-indazol-3-yl)ethan-1-one. This can be achieved using a variety of common oxidizing agents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions.

Another potential reaction is the reaction of the indazole with formaldehyde (B43269) in aqueous hydrochloric acid, which has been shown to yield (1H-indazol-1-yl)methanol derivatives. nih.govacs.org This demonstrates the reactivity at the N1 position to form N-methanol adducts, a transformation that could potentially compete with or follow reactions at the C3-side chain. nih.gov The hydroxyl group itself could also be converted into a better leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, enabling the introduction of a wide array of other functional groups.

Despite a comprehensive search for spectroscopic and crystallographic data on the chemical compound 1H-Indazole-3-methanol, alpha-methyl- (also known as 1-(1H-indazol-3-yl)ethanol), detailed experimental information required for a full structural elucidation and characterization article is not publicly available in the searched scientific literature and databases.

The specific data required to populate the sections on advanced Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N NMR), vibrational spectroscopy (IR analysis), mass spectrometry (MS), and X-ray crystallography for this exact compound could not be located.

While information is available for structurally related compounds, such as 1H-indazol-3-ylmethanol and various N-substituted or ring-substituted indazole derivatives, the strict focus of this article on "1H-Indazole-3-methanol, alpha-methyl-" prevents the inclusion of data from these other molecules. The fundamental principle of chemical characterization demands that the presented data correspond precisely to the compound , as even minor structural changes, like the addition of a methyl group, can significantly alter spectroscopic and crystallographic outcomes.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested detailed outline for "1H-Indazole-3-methanol, alpha-methyl-" at this time.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Indazole 3 Methanol Derivatives

Influence of Indazole Core Modifications on Biological Performance

The indazole core itself is a primary determinant of a molecule's interaction with biological targets. Modifications to the bicyclic ring system, including the introduction of various substituents, can significantly alter potency and selectivity.

Research has shown that the placement of substituents on the benzene (B151609) portion of the indazole ring is a critical factor in modulating biological activity. For instance, in a series of indazole-based kinase inhibitors, the introduction of a methyl group at the C-5 position led to a notable increase in activity compared to the unsubstituted analog. nih.gov Furthermore, substituting the C-5 methyl group with a methoxy (B1213986) group resulted in even higher potency, suggesting that the electronic properties of the substituent at this position are crucial for optimal performance. nih.gov Similarly, SAR studies have revealed that the presence of aryl groups at the C-6 position of the indazole core can be vital for certain inhibitory activities. nih.gov

In the development of inhibitors for enzymes like glycogen (B147801) synthase kinase-3 (GSK-3), modifications to the indazole ring were paramount. The addition of a methyl group to the phenyl ring of the indazole core enhanced inhibitory activity significantly, underscoring the importance of this part of the scaffold for high potency. nih.gov The exploration of aza-analogs, such as 6-azaindazoles, has also proven to be a successful strategy, leading to compounds with picomolar potency against all three Pim kinase isoforms. nih.gov

These findings highlight that the indazole core is not merely a passive scaffold but an active participant in molecular recognition. The strategic placement of small alkyl, alkoxy, or aryl groups at positions C-5 and C-6 can exploit specific interactions within a target's binding site, thereby enhancing biological performance.

| Target | Core Modification | Observed Effect on Activity | Reference Compound (IC50) | Modified Compound (IC50) | Citation |

|---|---|---|---|---|---|

| GSK-3β | Addition of a methyl group at C-5 | Decreased activity | Compound with 5-methoxy (0.35 µM) | Compound with 5-methyl (1.7 µM) | nih.gov |

| GSK-3β | Addition of a methyl group to the indazole phenyl ring | Increased activity | Parent compound (3.0 µM) | Methylated compound (0.64 µM) | nih.gov |

| Pim kinases | Replacement of CH with N at position 6 (6-azaindazole) | Led to compounds with picomolar biochemical potency | N/A | Lead 6-azaindazole derivatives | nih.gov |

Impact of C-3 Substituent Variations on Pharmacological Profile and Potency

In the pursuit of potent calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the linker at the C-3 position was found to be exceptionally important. nih.gov A study of indazole-3-carboxamides demonstrated that this specific linkage was essential for the inhibition of calcium influx and the stabilization of mast cells. The indazole-3-carboxamide derivative 12d was a potent inhibitor with a sub-micromolar IC50. In stark contrast, its reverse amide isomer, 9c , was completely inactive, even at concentrations up to 100μM. nih.gov This finding underscores that the precise orientation of the amide bond at C-3 is a non-negotiable requirement for activity against this target.

Similarly, in the design of antitumor agents, a series of 1H-indazole-3-amine derivatives were synthesized where different thiophenol or piperazine (B1678402) moieties were attached via an amide linker at C-3. mdpi.com The results showed that the choice of the terminal group had a profound impact on the antiproliferative activity against various cancer cell lines, with some derivatives exhibiting potency superior to the standard drug 5-fluorouracil. mdpi.com For kinase inhibitors, introducing a 3-ethynyl-1H-indazole scaffold where the terminal group was an aniline (B41778) moiety resulted in compounds with low micromolar inhibition of the PI3K pathway. nih.gov

These examples collectively demonstrate that the C-3 substituent is a key determinant of a compound's pharmacological profile. The functional groups and their specific arrangement at this position are instrumental in forming critical interactions, such as hydrogen bonds, with target proteins. nih.govnih.gov

| Target/Assay | C-3 Substituent Type | Compound | Potency (IC50 in µM) | Citation |

|---|---|---|---|---|

| CRAC Channel (Calcium Influx) | Indazole-3-carboxamide | 12d | < 1.0 | nih.gov |

| CRAC Channel (Calcium Influx) | Reverse Amide Isomer | 9c | > 100 (Inactive) | nih.gov |

| K562 Cancer Cell Line | Piperazine-linked amide | 6o | 5.15 | mdpi.com |

| PI3Kα Kinase | Ethynyl-aniline | 6 | 1.05 | nih.gov |

| PI3Kα Kinase | Ethynyl-indazole | 9 | 1.85 | nih.gov |

Regiochemical Effects of N1 vs. N2 Substitution on Indazole Bioactivity

The indazole heterocycle possesses two nitrogen atoms, N1 and N2, both of which can be substituted, typically via alkylation. nih.govbeilstein-journals.org The resulting N1 and N2 regioisomers often exhibit distinct physical, chemical, and, most importantly, biological properties. austinpublishinggroup.commdpi.com The selection of the substitution site is a fundamental consideration in drug design, as it can drastically alter the molecule's three-dimensional shape and its ability to interact with biological targets.

The synthesis of a specific regioisomer can be challenging, as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products. beilstein-journals.org However, regioselective protocols have been developed. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-substituted product, which is often the more thermodynamically stable isomer. nih.govbeilstein-journals.org Conversely, other conditions, such as the Mitsunobu reaction, can show a preference for the N2 position. nih.gov The substituents already present on the indazole ring also exert strong control; for instance, electron-withdrawing groups at the C-7 position can direct substitution almost exclusively to the N2 position. nih.govbeilstein-journals.org

Role of the Alpha-Methyl Group in Receptor Binding and Selectivity

The introduction of an alpha-methyl group to the C-3 methanol (B129727) substituent of the indazole creates the specific compound "1H-Indazole-3-methanol, alpha-methyl-". This seemingly minor addition can have a substantial impact on receptor binding and selectivity by introducing steric bulk and creating a chiral center.

The primary role of the alpha-methyl group is to occupy additional space, which can influence how the molecule fits within a receptor's binding pocket. This steric hindrance can be either beneficial or detrimental to binding affinity. If the pocket has a corresponding lipophilic cavity, the methyl group can establish favorable van der Waals interactions, enhancing potency. Conversely, if the space is constricted, the methyl group will cause a steric clash, reducing or abolishing affinity.

This principle has been observed in related molecular series. For example, studies on synthetic cannabinoid receptor agonists showed that methylation of an amide group near the heterocyclic core led to a significant drop in affinity for cannabinoid receptors. acs.org Notably, this effect was much more pronounced for the CB1 receptor than for the CB2 receptor, demonstrating that the presence of a methyl group can be exploited to engineer receptor selectivity. acs.org Similarly, N-alpha-methyl-histamine was found to be a potent agonist for H2 receptors, a property not as pronounced in its non-methylated parent, indicating that the methyl group fundamentally alters the interaction with the receptor. nih.gov

Therefore, for 1H-Indazole-3-methanol, alpha-methyl-, the methyl group is expected to play a crucial role in defining its binding characteristics. It can serve as a tool to probe the topology of the target's binding site and to fine-tune the compound's selectivity profile between different receptor subtypes or even different classes of receptors.

Stereochemical Contributions of the Alpha-Methylated Hydroxyl Center to Activity

The addition of the alpha-methyl group to the carbon bearing the hydroxyl group in 1H-Indazole-3-methanol creates a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-(1H-indazol-3-yl)ethanol and (S)-1-(1H-indazol-3-yl)ethanol. When a chiral drug interacts with a chiral biological target, such as a protein receptor or an enzyme, the interactions are diastereomeric and can differ significantly in energy.

This stereochemical difference almost invariably leads to differences in pharmacological activity. Typically, one enantiomer, known as the eutomer, is significantly more potent than the other, the distomer. The differential binding is due to the three-dimensional arrangement of the substituents (the indazole ring, the hydroxyl group, the methyl group, and a hydrogen atom) around the chiral center. Only one enantiomer can achieve the optimal three-point attachment or orientation within the chiral binding site of the receptor.

The critical nature of stereochemistry is a well-established principle in medicinal chemistry. For instance, mephedrone, which possesses a chiral center at its α-carbon, exhibits different pharmacological effects depending on the enantiomer; the (S)-enantiomer is a more potent mediator of serotonergic effects. mdpi.com Studies on the reactions of α-methyl-β-hydroxy aldehydes have also shown that the stereochemistry at the alpha-position is a powerful directing force that controls the stereochemical outcome of chemical transformations. nih.gov Furthermore, the presence of an auxiliary hydroxyl group has been shown to be essential for achieving stereochemical control in certain catalytic reactions. acs.org

Thus, it is highly probable that the (R) and (S) enantiomers of 1H-Indazole-3-methanol, alpha-methyl- would display different biological potencies and possibly even different pharmacological profiles. The separation and individual testing of these enantiomers would be a crucial step in any drug development program to identify the eutomer and eliminate the potentially less active or off-target distomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For the indazole scaffold, QSAR studies have been instrumental in understanding the key features required for potency and in guiding the design of new, more effective derivatives.

These models are built by calculating a wide range of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that relates these descriptors to the observed biological activity. nih.gov Both 2D and 3D-QSAR models have been successfully applied to indazole derivatives. nih.govnih.gov

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors generated steric and electrostatic contour maps. nih.gov These maps provide a visual representation of where bulky groups (steric) or electron-donating/withdrawing groups (electrostatic) would be favorable or unfavorable for activity, offering a structural framework for designing new inhibitors. nih.gov In another study on indazole compounds as quorum sensing inhibitors, a QSAR model was developed that could explain over 85% of the variance in the observed inhibitory activity. nih.gov The statistical robustness of such models is confirmed through various validation metrics, as shown in the table below.

The ultimate goal of QSAR is to create predictive models that can estimate the activity of novel, yet-to-be-synthesized compounds. This allows medicinal chemists to prioritize the synthesis of the most promising candidates, saving time and resources. The generated pharmacophore hypotheses also distill the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to the biological target. nih.gov

| Statistical Parameter | Value | Description | Citation |

|---|---|---|---|

| R² (Coefficient of Determination) | 0.852 | Percentage of variance in activity explained by the model for the training set. | nih.gov |

| Q² (Cross-validated R²) | 0.781 | Predictive power of the model for the training set, determined by internal validation. | nih.gov |

| R²_pred (Predictive R²) | 0.685 | Predictive power of the model for an external test set of compounds. | nih.gov |

| SEE (Standard Error of Estimate) | 0.490 | A measure of the goodness of fit of the model. | nih.gov |

Preclinical Biological Activities and Molecular Mechanisms of Action for 1h Indazole 3 Methanol, Alpha Methyl and Analogous Indazole Compounds

General Biological Relevance of Indazole Derivatives in Molecular Biology and Pharmacology

The indazole core is a key structural motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological properties. mdpi.comnih.gov This scaffold is present in several FDA-approved drugs, highlighting its clinical significance. For instance, Axitinib (B1684631) is used for treating renal cell cancer, Entrectinib for non-small cell lung cancer (NSCLC), and Benzydamine as an anti-inflammatory agent. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-form often makes it the predominant and more biologically relevant isomer. nih.gov

The versatility of the indazole ring allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. nih.gov These compounds have been investigated for numerous therapeutic applications, including anti-inflammatory, anti-HIV, antihypertensive, antiarrhythmic, and antitumor activities. mdpi.comnih.govnih.gov The ability of the indazole structure to act as a bioisostere for endogenous ligands, such as the catechol moiety, contributes to its capacity to interact with a variety of biological targets, including enzymes and receptors. sci-hub.se The structural and electronic properties of indazoles are crucial for their recognition by and binding to these targets, making them a subject of intense research in drug discovery and development. austinpublishinggroup.com

In Vitro and In Vivo (Non-Human) Antimicrobial and Antifungal Efficacy

Indazole derivatives have demonstrated significant efficacy against a range of microbial and fungal pathogens. nih.gov In vitro studies have confirmed the activity of various indazole compounds against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net For example, a series of N-methyl-3-aryl indazoles showed notable activity against bacterial strains like Xanthomonas campestris, Bacillus cereus, and Escherichia coli, and the fungal strain Candida albicans. nih.gov

Furthermore, certain 2H-indazole derivatives have been specifically designed and synthesized as dual antimicrobial and anti-inflammatory agents. mdpi.com These compounds have shown potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases exceeding the potency of the reference drug, metronidazole (B1676534). mdpi.com Some of these derivatives also exhibit growth inhibition against the yeasts Candida albicans and Candida glabrata. mdpi.com The mechanism of antibacterial action for some derivatives, such as 3-phenyl-1H-indazole, has been linked to the inhibition of DNA gyrase B. mdpi.com

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli | Dominant antibacterial activity. | nih.gov |

| N-methyl-3-aryl indazoles | Candida albicans | Dominant antifungal activity. | nih.gov |

| 2,3-diphenyl-2H-indazole derivatives (e.g., compound 18) | Giardia intestinalis | Potent antiprotozoal activity, 12.8 times more active than metronidazole. | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives | Entamoeba histolytica, Trichomonas vaginalis | Potent antiprotozoal activity, often better than metronidazole. | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives (compounds 18 and 23) | Candida albicans, Candida glabrata | In vitro growth inhibition. | mdpi.com |

| 3-phenyl-1H-indazole | Bacteria | Identified as DNA gyrase B inhibitors. | mdpi.com |

Investigations into Anticancer and Antiproliferative Mechanisms at the Cellular Level

The anticancer potential of indazole derivatives is one of their most extensively studied properties. mdpi.comrsc.org Numerous synthetic indazole compounds have shown potent antiproliferative activity against various human cancer cell lines. mdpi.comnih.gov For example, a series of novel polysubstituted indazoles displayed significant antiproliferative effects on A2780 (ovarian) and A549 (lung) cancer cell lines, with IC50 values in the micromolar range. nih.gov

The mechanisms underlying these anticancer effects are multifaceted. Many indazole derivatives induce apoptosis, or programmed cell death, in cancer cells. nih.govrsc.org This is often associated with the modulation of key regulatory proteins, such as the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. rsc.org Some compounds also trigger an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, further promoting the apoptotic pathway. rsc.org

Beyond apoptosis, indazole derivatives can also interfere with the cell cycle. Studies have shown that certain compounds can cause a block in the S phase or G2/M phase of the cell cycle, thereby inhibiting cell proliferation. nih.gov This suggests that these molecules may act as cell cycle-specific antimetabolites or as inhibitors of enzymes crucial for DNA synthesis. nih.gov Additionally, some indazole derivatives have been found to disrupt cancer cell migration and invasion, key processes in metastasis, partly by reducing the activity of matrix metalloproteinases like MMP9. rsc.org

| Indazole Derivative Series | Cancer Cell Lines | IC50 Values | Observed Mechanism of Action | Reference |

|---|---|---|---|---|

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung), IMR32 (neuroblastoma), MDA-MB-231 (breast), T47D (breast) | 0.64 to 17 µM | Induction of apoptosis, cell cycle arrest in S or G2/M phase. | nih.gov |

| Indazole derivative 2f | Various, including 4T1 (breast) | 0.23–1.15 μM | Inhibited cell proliferation and colony formation; promoted apoptosis via ROS-mitochondrial pathway; disrupted migration and invasion. | rsc.orgrsc.org |

| 1H-indazole-3-amine derivative 6o | K562 (chronic myeloid leukemia) | 5.15 µM | Inhibited Bcl-2 family members and the p53/MDM2 pathway, affecting apoptosis and the cell cycle. | mdpi.comresearchgate.net |

| Mercapto acetamide-derived indazole 5k | Hep-G2 (hepatoma) | 3.32 µM | Potent cytotoxic activity. | mdpi.com |

Modulation of Enzyme and Receptor Activities

Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of diseases, including mood disorders, cancer, and Alzheimer's disease. nih.govsjctni.edu Indazole-based compounds have been successfully developed as potent inhibitors of GSK-3β. nih.gov The aberrant activity of GSK-3β is linked to the pathophysiology of these conditions, making its inhibition a promising therapeutic strategy. nih.gov

The development of indazole-based GSK-3β inhibitors has been driven by the need for selective compounds with favorable in vivo properties. nih.gov For example, optimization of an initial indazole-based inhibitor led to the discovery of a potent analog with reduced off-target activity and high efficacy in a non-human model of mood stabilization. nih.gov In silico studies, including 2D/3D QSAR and molecular docking, have been instrumental in designing and optimizing new indazole derivatives as GSK-3β inhibitors. sjctni.eduresearchgate.net These computational approaches help in predicting the binding modes and affinities of the compounds within the ATP-binding site of the enzyme, facilitating the rational design of more potent and selective inhibitors. sjctni.eduresearchgate.net The high homology of the GSK-3β ATP-binding site with other kinases presents a challenge, driving research towards allosteric inhibitors for improved selectivity. mdpi.com

The cannabinoid receptor 2 (CB2) is primarily expressed in immune system cells and has become an attractive therapeutic target for inflammatory diseases and neurodegenerative disorders, as its activation is not associated with the psychoactive effects mediated by the cannabinoid receptor 1 (CB1). acs.orgacs.org Indole and indazole derivatives are among the most studied classes of synthetic cannabinoid receptor ligands. acs.org

Recent medicinal chemistry efforts have focused on modifying promiscuous indole- and indazole-based cannabinoid receptor agonists to develop highly selective CB2 agonists. acs.orgacs.org A "conformational lock" strategy has been successfully employed to introduce structural constraints that eliminate CB1 receptor binding while retaining or enhancing affinity and efficacy at the CB2 receptor. acs.org This has led to the discovery of novel, potent, and selective CB2 agonists with promising anti-inflammatory and neuroprotective properties. acs.orgacs.org Furthermore, research has explored the development of indazole-based partial agonists for peripheral cannabinoid receptors, which may offer unique pharmacological profiles with prolonged efficacy and a better therapeutic index for conditions like pain and gastrointestinal disorders. bohrium.com The activation of CB2 receptors by a novel indazole derivative has been shown to normalize the survival pattern of lymphoblasts from patients with late-onset Alzheimer's disease, suggesting a potential therapeutic avenue. nih.gov

Beyond GSK-3β and cannabinoid receptors, indazole derivatives interact with a variety of other key enzymes and receptors implicated in disease. nih.govresearchgate.net

Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, a property leveraged in cancer therapy. rsc.orgnih.gov They have been shown to inhibit several tyrosine kinases crucial for tumor growth and angiogenesis.

VEGFR2: Dimeric indazoles have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov Computational studies confirmed that these compounds can efficiently bind to the kinase's active site. nih.gov

EGFR, ALK, ROS1, and TRKs: Various 1H-indazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), ROS1, and Tropomyosin Receptor Kinases (TRKs). nih.gov Entrectinib, a 3-aminoindazole derivative, is a potent inhibitor of ALK, ROS1, and TRKs. nih.gov

5-HT Receptor Modulation: Arylpiperazines containing an indazole fragment have shown high affinity for serotonin (B10506) 5-HT1A receptors, acting as either antagonists or partial agonists depending on the length of the aliphatic spacer connecting the two moieties. sci-hub.se Additionally, certain indazole-3-carboxamide derivatives exhibit 5-HT4 agonist activity. sci-hub.se

Other Enzymes: Indazole derivatives have also been described as inhibitors of phosphodiesterase-4 (PDE-4) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. sci-hub.se

Exploration of Anti-Inflammatory and Antiparasitic Actions via Molecular Targets

The structural versatility of the indazole core allows for the development of compounds that can interact with various biological targets, leading to potent anti-inflammatory and antiparasitic effects. Research has identified several key molecular pathways modulated by these derivatives.

Indazole compounds demonstrate significant anti-inflammatory activity by targeting key mediators of the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.gov Studies on various indazole derivatives have shown a concentration-dependent inhibition of COX-2. nih.gov For instance, 5-aminoindazole (B92378) was identified as a potent COX-2 inhibitor among several tested analogues. nih.gov The anti-inflammatory effect is also achieved by modulating pro-inflammatory cytokines. Indazoles can suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), crucial signaling molecules that perpetuate the inflammatory response. nih.govmdpi.com

Furthermore, some indazole derivatives exert their effects by targeting other pathways. A series of 1,5-disubstituted indazol-3-ols were found to be potent inhibitors of 5-lipoxygenase (5-LOX), an enzyme that produces pro-inflammatory leukotrienes. nih.gov Specifically, the compound 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol demonstrated an IC50 value of 44 nM against 5-LOX. nih.gov More recently, a novel class of indazole-based compounds has been developed as highly selective cannabinoid receptor 2 (CB2R) agonists, which exhibit remarkable anti-inflammatory and neuroprotective properties by leveraging a conformational restriction strategy to avoid psychoactive effects associated with CB1R activation. acs.org

The antiparasitic potential of indazole-containing compounds has been demonstrated against a range of pathogens. benthamdirect.comnih.gov These agents have shown efficacy against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com For example, 2-phenyl-2H-indazole derivatives containing 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups were found to be the most active against these three protozoa. mdpi.com The development of new antiparasitic drugs is critical, and the indazole scaffold shows promise for creating next-generation treatments. benthamdirect.comnih.govmdpi.com

The molecular mechanisms underlying the antiparasitic action of indazoles are diverse. Some derivatives have been identified as inhibitors of DNA gyrase B, an essential enzyme for bacterial and parasitic DNA replication. mdpi.com Another proposed mechanism involves the inhibition of cell cycle progression in parasites, a strategy that could be effective against rapidly proliferating organisms. google.com For parasites like Trypanosoma brucei and Leishmania spp., compounds that target the formation of G-quadruplexes—secondary structures in nucleic acids essential for parasite survival—are being explored. mdpi.com

Table 1: Anti-Inflammatory Activity of Selected Indazole Derivatives

| Compound/Derivative | Molecular Target/Assay | Finding | Reference(s) |

|---|---|---|---|

| Indazole, 5-aminoindazole, 6-nitroindazole | Carrageenan-induced paw edema | Dose- and time-dependent inhibition of edema. | nih.gov |

| 5-aminoindazole | COX-2 Inhibition | Exhibited the maximum inhibitory activity among tested indazoles, with an IC50 of 12.32 µM. | nih.gov |

| 1,5-disubstituted indazol-3-ols (e.g., Compound 27) | 5-Lipoxygenase (5-LOX) | Potent inhibition of 5-LOX with an IC50 of 44 nM. | nih.gov |

| Conformationally restricted indazole derivatives | CB2 Receptor Agonism | Act as selective and potent CB2R agonists, demonstrating anti-inflammatory and neuroprotective effects. | acs.org |

| Indazole Derivatives | Pro-inflammatory Cytokines (TNF-α, IL-1β) | Inhibition of cytokine release in a concentration-dependent manner. | nih.gov |

Table 2: Antiparasitic Activity of Selected Indazole Derivatives

| Compound/Derivative | Target Organism | Finding | Reference(s) |

|---|---|---|---|

| 2-phenyl-2H-indazole derivatives (8 and 10) | E. histolytica, G. intestinalis, T. vaginalis | Showed highest potency against the three protozoa compared to other 2-phenyl-2H-indazoles. | mdpi.com |

| 2,3-diphenyl-2H-indazole derivatives (18 and 23) | Candida albicans, Candida glabrata | Demonstrated in vitro growth inhibition. Compound 18 was 12.8 times more active than metronidazole against G. intestinalis. | mdpi.com |

| 3-phenyl-1H-indazole derivatives | General (Protozoa) | Identified as potential DNA gyrase B inhibitors. | mdpi.com |

| General Indazole Derivatives | General (Parasites) | Proposed to act as cell cycle inhibitors. | google.com |

High-Throughput Screening and Phenotypic Assays for Novel Biological Activities

The discovery of novel therapeutic applications for indazole compounds is increasingly driven by modern drug discovery techniques, including high-throughput screening (HTS) and phenotypic assays.

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against specific molecular targets. This approach has been instrumental in identifying indazole derivatives with potent and selective inhibitory activity against various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov For instance, an HTS campaign of the Merck compound collection led to the identification of 3-benzylindazoles as potent and selective inhibitors of cyclin-dependent kinase 8 (CDK8). nih.gov Similarly, HTS was used to discover indazole derivatives that act as Sirtuin 1 (Sirt1) activators, which have potential applications in diseases related to aging and metabolism. nih.gov HTS has also proven valuable in the search for new anthelmintics, with screens of over 30,000 compounds identifying novel agents with broad-spectrum activity against gastrointestinal nematode parasites. biorxiv.org

The combination of HTS and phenotypic screening creates a powerful paradigm for drug discovery. Initial HTS can identify "hits" based on activity against a specific target, while subsequent phenotypic assays can validate their effects in a more biologically relevant context, helping to prioritize compounds for further preclinical development. nih.govbiorxiv.orgnih.gov

Future Research Directions and Potential Applications in Chemical Biology

Rational Design of New Indazole-Based Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological processes. The rational design of probes based on the 1H-indazole-3-methanol, alpha-methyl- scaffold could enable the investigation of specific biological targets. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in this process. By modeling the interactions between indazole derivatives and target proteins, researchers can predict binding affinities and guide the synthesis of more potent and selective probes. sigmaaldrich.com For instance, the indazole moiety is known to act as a hinge-binder in kinase inhibitors, a principle that can be applied to design new probes for this important class of enzymes. nih.gov The design process would involve creating a library of virtual compounds derived from 1H-Indazole-3-methanol, alpha-methyl-, and screening them against known biological targets to identify promising candidates for synthesis and experimental validation.

Development of Advanced Synthetic Methodologies for Structurally Complex Indazole Derivatives

While general methods for the synthesis of the indazole ring are well-established, the preparation of specific, structurally complex derivatives like 1H-Indazole-3-methanol, alpha-methyl- requires advanced synthetic strategies. nih.gov Key challenges include the regioselective functionalization of the indazole core and the stereoselective introduction of the alpha-methyl group to create a chiral center.

Future research in this area could focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure forms of 1H-Indazole-3-methanol, alpha-methyl-. This could involve the asymmetric reduction of a corresponding ketone precursor or the use of chiral auxiliaries.

Flow Chemistry: Utilizing microreactor technology for a safer, more efficient, and scalable synthesis.

C-H Activation: Employing transition-metal-catalyzed C-H activation to directly functionalize the indazole ring at various positions, allowing for the rapid generation of diverse derivatives. nih.gov

Recent advances in synthetic chemistry, such as palladium-catalyzed cross-coupling reactions and multi-component reactions, offer powerful tools for constructing complex indazole-based molecules. nih.govsamipubco.com

Elucidating Novel Biological Targets and Signaling Pathways Modulated by 1H-Indazole-3-Methanol, Alpha-Methyl-

The indazole scaffold is present in numerous biologically active compounds with a wide range of therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities. researchgate.netrsc.orgnih.gov However, the specific biological targets of 1H-Indazole-3-methanol, alpha-methyl- are yet to be determined.

Future research should involve high-throughput screening of this compound against various cell lines and protein targets to identify its biological activity. rsc.org Techniques such as chemical proteomics and thermal shift assays can be employed to identify direct protein binding partners. Once a target is identified, further studies would be necessary to elucidate the downstream signaling pathways affected by the compound. Given the prevalence of indazoles as kinase inhibitors, it would be logical to screen 1H-Indazole-3-methanol, alpha-methyl- against a panel of kinases. researchgate.net

Table 1: Examples of Biologically Active Indazole Derivatives and their Targets

| Indazole Derivative | Biological Target/Activity | Reference |

| Pazopanib (B1684535) | Tyrosine kinase inhibitor | nih.gov |

| Niraparib | PARP inhibitor (anticancer) | nih.gov |

| Granisetron (B54018) | 5-HT3 antagonist (antiemetic) | nih.gov |

| Benzydamine | Anti-inflammatory | nih.gov |

| Linifanib | Tyrosine kinase inhibitor | nih.gov |

| Entrectinib | Tyrosine kinase inhibitor | nih.gov |

| Compound 2f (an indazole derivative) | Induces apoptosis in breast cancer cells | rsc.org |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | IDO1 inhibitor | nih.gov |

This table presents examples of known indazole derivatives and is intended to suggest potential areas of investigation for 1H-Indazole-3-methanol, alpha-methyl-. The specific activities of the title compound are not yet established.

Integration of Artificial Intelligence and Machine Learning in Indazole Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of molecules.

In the context of 1H-Indazole-3-methanol, alpha-methyl-, AI and ML can be applied to:

Predictive Modeling: Develop models to predict the bioactivity of novel derivatives based on their chemical structure.

De Novo Design: Generate new indazole-based structures with desired properties.

Repurposing: Identify potential new therapeutic uses for existing indazole compounds.

By integrating AI and ML into the research pipeline, the discovery and development of new drugs based on the indazole scaffold can be made more efficient and cost-effective.

Exploration of Indazole-Derived Scaffolds in Material Science and Catalyst Development

The applications of indazole derivatives extend beyond biology into material science and catalysis. The indazole ring can act as a ligand for metal complexes, leading to the development of new catalysts. For example, indazole-based phosphine (B1218219) ligands have been used in gold-catalyzed reactions. The specific structure of 1H-Indazole-3-methanol, alpha-methyl- could be modified to create novel chiral ligands for asymmetric catalysis.

In material science, the photophysical properties of the indazole scaffold make it an interesting component for organic light-emitting diodes (OLEDs) and other electronic materials. Future research could explore the synthesis of polymers and other materials incorporating the 1H-Indazole-3-methanol, alpha-methyl- unit to investigate their optical and electronic properties. The development of new indazole-based materials could lead to advances in displays, lighting, and solar energy.

Q & A

Basic: What are the standard synthetic routes for preparing 1H-Indazole-3-methanol derivatives, and how do reaction conditions influence yield?

The synthesis of 1H-Indazole-3-methanol derivatives often involves nucleophilic substitution or condensation reactions. For example, methyl 1-(2-nitroaryl)-1H-indazole-3-carboxylates can be synthesized by reacting 1H-indazole-3-carboxylate with O-nitrohaloarenes in DMF using K₂CO₃ as a base at 70–100°C . Solvent choice (e.g., DMF vs. acetic acid) and temperature significantly impact reaction efficiency. Elevated temperatures (70–100°C) improve reaction rates but may require careful control to avoid side products. Recrystallization from ethanol–DMF mixtures is commonly used for purification .

Advanced: How can reaction mechanisms for hydroxylation at the 3-position of indazole be elucidated using spectroscopic and computational methods?

Mechanistic studies often combine experimental techniques like NMR and X-ray crystallography with computational modeling. For instance, reactions involving formaldehyde under acidic conditions can be monitored via ¹H NMR to track intermediate formation . X-ray data (e.g., bond lengths and angles in the indazole core) provide structural insights, while density functional theory (DFT) calculations model transition states and electron distribution . These methods help identify whether hydroxylation proceeds via electrophilic substitution or radical pathways.

Basic: What analytical techniques are critical for characterizing 1H-Indazole-3-methanol derivatives?

Key techniques include:

- ¹H NMR : Assigns proton environments (e.g., δ 3.71 ppm for methoxy groups in indazole derivatives) .

- X-ray crystallography : Resolves bond lengths (e.g., C–N bonds in the indazole ring average 1.34 Å) and crystal packing effects .

- Melting point analysis : Validates purity (e.g., 219–221°C for tautomeric indazole mixtures) .

- TLC/HPLC : Monitors reaction progress and purity using hexane:ethyl acetate (60:40) as a mobile phase .

Advanced: How do steric and electronic effects of substituents influence the reactivity of 1H-Indazole-3-methanol in cross-coupling reactions?

Electron-withdrawing groups (e.g., nitro) at the 6-position enhance electrophilic substitution at the 3-methanol site by polarizing the indazole ring . Steric hindrance from bulky substituents (e.g., benzyl groups) can reduce reaction rates in coupling reactions. For example, 1-benzyl-3-hydroxymethyl-1H-indazole derivatives require optimized catalysts (e.g., Fe₃O₄ nanoparticles) to mitigate steric effects during synthesis . Kinetic studies under varying substituent conditions are recommended to quantify these effects.

Basic: What are common pitfalls in synthesizing alpha-methyl-substituted indazole derivatives, and how can they be addressed?

Common issues include:

- Byproduct formation : Overalkylation at the indazole nitrogen can occur with excess methylating agents. Use stoichiometric control and mild bases (e.g., K₂CO₃) to minimize this .

- Low solubility : Indazole derivatives in polar solvents (e.g., DMF) may precipitate prematurely. Gradual heating (70–100°C) and solvent mixtures (ethanol–DMF) improve solubility .

- Purification challenges : Column chromatography with silica gel or recrystallization from ethanol–DMF is effective for isolating pure products .

Advanced: How can researchers resolve contradictory data on the biological activity of 1H-Indazole-3-methanol derivatives across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or compound purity. To address this:

- Standardize assays : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and controls.

- Validate purity : Employ LC-MS (e.g., m/z 174.2 for 1-(1-Methyl-1H-indazol-3-yl)ethanone) and elemental analysis .

- Compare structural analogs : Substituent effects (e.g., chloro vs. methoxy groups) can drastically alter activity, as seen in imidazole-based pharmacophores .

Advanced: What strategies optimize the scalability of 1H-Indazole-3-methanol synthesis for preclinical studies?

Scalability requires:

- Catalyst optimization : Heterogeneous catalysts (e.g., Fe₃O₄@FU NPs) enable easy recovery and reuse, reducing costs .

- Solvent selection : Ethanol or water-based systems are preferable for green chemistry and industrial safety .

- Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic reactions .

Basic: How should researchers design experiments to study the tautomerism of 1H-Indazole-3-methanol derivatives?

Tautomerism can be probed via:

- Variable-temperature NMR : Detect equilibrium shifts between keto and enol forms by analyzing peak splitting at 25–90°C .

- X-ray diffraction : Compare crystal structures at different temperatures to identify dominant tautomers .

- Computational analysis : Calculate energy differences between tautomers using Gaussian or ORCA software .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of 1H-Indazole-3-methanol derivatives?

Use SwissADME or pkCSM to predict:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration.

- Metabolic stability : Cytochrome P450 interactions can be modeled via docking simulations (e.g., AutoDock Vina) .

- Toxicity : Leverage PubChem data (e.g., DSSTox ID DTXSID3074737) for regulatory compliance .

Advanced: How can crystallographic data resolve ambiguities in the stereochemistry of 1H-Indazole-3-methanol derivatives?

Single-crystal X-ray studies at 90 K provide high-resolution data (R factor < 0.05) to assign absolute configurations. For example, hydrogen bonding patterns (e.g., O–H···N interactions) clarify hydroxyl group orientation in methanol-substituted derivatives . Pair with Hirshfeld surface analysis to map intermolecular interactions influencing stereochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.